molecular formula C13H15BFNO6 B2509287 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377609-20-4

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B2509287
CAS No.: 2377609-20-4
M. Wt: 311.07
InChI Key: SJAJGXSZZZHGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C13H15BFNO6 and its molecular weight is 311.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, is synthesized via a three-step substitution reaction. Its structure is confirmed by FTIR, NMR, and mass spectrometry, and crystallographically analyzed using X-ray diffraction and density functional theory (DFT). This provides insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).

Imaging and Detection Applications

  • PET Imaging : Synthesis of a fluorine-18-labeled bexarotene analogue, a compound similar to 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, for PET imaging of retinoid X receptor. This highlights the potential use of fluorinated compounds in imaging applications (Wang et al., 2014).

  • Hydrogen Peroxide Vapor Detection : The compound's derivatives are explored for detecting hydrogen peroxide vapor, demonstrating the utility of such fluorinated compounds in sensitive detection technologies (Fu et al., 2016).

Biological Applications

  • Fluorescent Prochelator for Metal Ions : Research on boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence, indicating potential applications in biological systems (Hyman & Franz, 2012).

Properties

IUPAC Name

4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAJGXSZZZHGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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